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Compound of Interest

Compound Name:
1-(Azidomethyl)-4-

methoxybenzene

Cat. No.: B1278375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methoxybenzyl azide, a versatile organic reagent, plays a significant role in modern chemical

synthesis, particularly in the realm of bioconjugation and drug discovery. Its utility stems from

the presence of the azide functional group, a key component in "click chemistry," specifically

the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide provides a

comprehensive overview of the chemical properties and stability of 4-methoxybenzyl azide,

offering critical data and protocols for its safe and effective use in research and development.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-methoxybenzyl azide is

fundamental to its application. The following table summarizes its key characteristics.
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Property Value Reference

Molecular Formula C₈H₉N₃O [1]

Molecular Weight 163.18 g/mol [1]

Appearance Information not available

Melting Point 70-71 °C [1]

Boiling Point 126 °C at 14 Torr [1]

Density 1.063 g/cm³ [1]

Solubility

Soluble in various organic

solvents. Quantitative data not

readily available.

Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 4-methoxybenzyl

azide. Although a comprehensive public database of its spectra is not readily available, typical

spectral features can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals corresponding to the aromatic protons of the methoxybenzyl group, the

benzylic protons adjacent to the azide, and the methoxy protons. The aromatic protons would

likely appear as two doublets in the aromatic region (δ 6.8-7.3 ppm) due to the para-

substitution. The benzylic protons (CH₂) would be a singlet, typically in the range of δ 4.2-4.5

ppm. The methoxy group (CH₃) protons would present as a singlet around δ 3.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display

signals for the eight unique carbon atoms in the molecule. The aromatic carbons would

resonate in the δ 114-160 ppm region, with the carbon attached to the methoxy group being

the most deshielded. The benzylic carbon would appear around δ 50-55 ppm, and the methoxy

carbon would be observed near δ 55 ppm.

IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum of 4-

methoxybenzyl azide is the strong, sharp absorption band corresponding to the asymmetric
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stretching vibration of the azide group (N₃), which typically appears in the range of 2100-2160

cm⁻¹. Other expected signals include C-H stretching of the aromatic and aliphatic groups, C=C

stretching of the aromatic ring, and C-O stretching of the methoxy group.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak

[M]⁺ at m/z 163 would be expected. Common fragmentation patterns for benzyl azides involve

the loss of dinitrogen (N₂), leading to a significant fragment ion at m/z 135 (M-28). Further

fragmentation of the 4-methoxybenzyl cation could also be observed.

Stability and Reactivity
The stability of 4-methoxybenzyl azide is a critical consideration for its storage, handling, and

use in chemical reactions.

Thermal Stability
Organic azides are known to be thermally sensitive compounds and can decompose,

sometimes explosively, upon heating. While specific differential scanning calorimetry (DSC) or

thermogravimetric analysis (TGA) data for 4-methoxybenzyl azide is not publicly available, it is

crucial to handle this compound with care and avoid excessive heating. The decomposition of

benzyl azides typically involves the extrusion of dinitrogen gas to form a highly reactive nitrene

intermediate.

A logical workflow for assessing thermal stability is outlined below:

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) Weight Loss vs. Temperature

Differential Scanning Calorimetry (DSC) Heat Flow vs. Temperature

Accelerating Rate Calorimetry (ARC) Time to Maximum Rate

4-Methoxybenzyl Azide Sample

Heating Ramp

Heating Ramp
Adiabatic Heating

Decomposition Onset & Enthalpy
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Workflow for Thermal Stability Assessment.

Photochemical Stability
Aryl azides are known to be photolabile and can decompose upon exposure to ultraviolet (UV)

light. This process also generates a nitrene intermediate. For applications where light exposure

is a factor, it is important to protect solutions of 4-methoxybenzyl azide from light. The

photochemical decomposition pathway can be a consideration in designing experiments and

purification procedures.

Chemical Stability and Compatibility
Organic azides can react with a variety of reagents. It is important to be aware of these

potential incompatibilities to ensure safe handling and successful reactions.

Acids: Strong acids can protonate the azide group, potentially leading to the formation of

hydrazoic acid (HN₃), which is highly toxic and explosive. Contact with strong acids should

be avoided.

Reducing Agents: Azides can be reduced to the corresponding amines by various reducing

agents, such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the

presence of a catalyst, or catalytic hydrogenation. This reactivity can be utilized for synthetic

transformations but must be controlled.

Oxidizing Agents: Strong oxidizing agents should be avoided as they can lead to

uncontrolled and potentially explosive reactions.

Heavy Metals: Contact with heavy metals or their salts can lead to the formation of heavy

metal azides, which are often highly sensitive and explosive.

Experimental Protocols
Synthesis of 4-Methoxybenzyl Azide
A common method for the synthesis of 4-methoxybenzyl azide involves the nucleophilic

substitution of 4-methoxybenzyl chloride or bromide with sodium azide.
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Materials:

4-Methoxybenzyl chloride

Sodium azide (NaN₃)

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:[1]

Dissolve 4-methoxybenzyl chloride in anhydrous DMF in a round-bottom flask equipped with

a magnetic stirrer and a reflux condenser.

Add sodium azide to the solution.

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer

chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and pour it into a larger

volume of water.

Extract the aqueous mixture with diethyl ether.

Combine the organic extracts and wash them with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude 4-methoxybenzyl azide.

The crude product can be purified by column chromatography on silica gel.

4-Methoxybenzyl Chloride + NaN₃ in DMF Heating Quench with Water & Extract with Ether Column Chromatography Pure 4-Methoxybenzyl Azide
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General Synthesis Workflow.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
4-Methoxybenzyl azide is a common reagent for CuAAC reactions. The following is a general

protocol for the reaction with a terminal alkyne.

Materials:

4-Methoxybenzyl azide

Terminal alkyne

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

In a reaction vessel, dissolve 4-methoxybenzyl azide and the terminal alkyne in the chosen

solvent.

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

To the solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the

sodium ascorbate solution. The reaction is often carried out at room temperature.

Stir the reaction mixture until completion, which can be monitored by TLC.

Upon completion, the reaction mixture is typically worked up by adding water and extracting

the product with an organic solvent like ethyl acetate.
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The organic layer is then washed, dried, and concentrated. The resulting triazole product can

be purified by column chromatography or recrystallization.

Reactants

Catalytic System

4-Methoxybenzyl Azide

Reaction at RT

Terminal Alkyne

CuSO₄·5H₂O

Sodium Ascorbate

Solvent (e.g., t-BuOH/H₂O)

1,4-Disubstituted Triazole

Click to download full resolution via product page

CuAAC Reaction Workflow.

Safety and Handling
Due to the potential hazards associated with organic azides, proper safety precautions must be

taken when handling 4-methoxybenzyl azide.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any

potential vapors or dust.
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Avoid Heat, Friction, and Shock: Organic azides can be sensitive to heat, friction, and shock.

Avoid grinding the solid material and protect it from impact.

Storage: Store 4-methoxybenzyl azide in a cool, dry, and dark place, away from incompatible

materials such as strong acids, bases, oxidizing agents, reducing agents, and heavy metals.

Disposal: Dispose of any waste containing 4-methoxybenzyl azide according to institutional

and local regulations for hazardous chemical waste.

Conclusion
4-Methoxybenzyl azide is a valuable reagent in organic synthesis, particularly for the

construction of triazole-containing molecules via click chemistry. A thorough understanding of

its chemical properties, stability, and reactivity is essential for its safe and effective application.

This guide has provided a consolidated resource of available technical information to aid

researchers, scientists, and drug development professionals in their work with this important

compound. Further detailed experimental studies on its solubility, thermal decomposition, and

toxicological profile would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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